N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide
Description
N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide is a synthetic compound featuring a propanamide backbone modified with two critical functional groups:
- Fluoren-9-ylmethoxycarbonyl (Fmoc): A widely used amine-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective cleavage under mild acidic conditions .
- Tetrahydropyran-2-yloxy (THP-O): A cyclic ether-derived protecting group, often employed for hydroxyl or amine protection in organic synthesis. Its acid-labile nature allows selective deprotection under controlled conditions .
This compound’s structural complexity makes it valuable in peptide and glycoconjugate synthesis, where orthogonal protection strategies are essential.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(oxan-2-yloxyamino)-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c26-21(25-30-22-11-5-6-14-28-22)12-13-24-23(27)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20,22H,5-6,11-15H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCQKWFWVUHPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ONC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005411 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-N-[(oxan-2-yl)oxy]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-60-9 | |
| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)-N-[(oxan-2-yl)oxy]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide, with CAS number 850349-60-9, is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N2O5, with a molecular weight of 410.46 g/mol. The structure features a tetrahydropyran moiety and a fluorenylmethoxycarbonyl group, which are significant for its biological interactions.
Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many compounds in this class have been shown to inhibit specific enzymes related to bacterial virulence factors. For instance, studies have indicated that certain derivatives can inhibit the Type III secretion system (T3SS) in pathogenic bacteria such as E. coli and C. rodentium, which is crucial for their pathogenicity .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties. Research has shown that certain analogs exhibit higher potency than traditional antibiotics against various bacterial strains .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Pyranopyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Type III Secretion System Inhibition : A study demonstrated that this compound effectively reduced the secretion of virulence factors in C. rodentium models. The compound was tested at varying concentrations, showing significant inhibition at 50 µM .
- Antibacterial Activity Assessment : In comparative tests against common pathogens like S. aureus and E. coli, derivatives of this compound showed inhibition zones comparable to or exceeding those of standard antibiotics like streptomycin and norfloxacin .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below to structurally analogous molecules, focusing on functional groups, applications, and physicochemical properties.
Structural Analogues with Fmoc and Amide/Backbone Variations
Key Comparative Insights
Fluorinated side chains (e.g., tetrafluorophenyl in , difluorophenyl in ) improve metabolic stability and bioavailability compared to non-fluorinated analogues.
Backbone Differences: The propanamide backbone in the target compound is less polar than the propanoic acid in , affecting solubility in aqueous media. Phenylalanine derivatives (e.g., ) introduce chirality and steric effects critical for receptor binding in bioactive peptides.
Protection Strategies :
- Dual protection (Fmoc + trityl in ) allows sequential deprotection, whereas the target compound’s THP-O group enables orthogonal cleavage under acidic conditions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2H-3,4,5,6-Tetrahydropyran-2-yloxy)-3-[(fluoren-9-ylmethoxy)carbonylamino]propanamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Use N-iodosuccinimide (NIS) as a mild iodinating agent in dimethylformamide (DMF) to functionalize aromatic rings under nitrogen, ensuring controlled reactivity .
- Step 2 : Employ C18 reverse-phase column chromatography (acetonitrile/water gradient) for purification, which effectively separates polar byproducts and unreacted starting materials .
- Step 3 : Monitor reaction progress via HPLC-MS with trifluoroacetic acid (TFA) as an ion-pairing agent to enhance resolution of intermediates .
Q. What protection strategies are critical for preserving the fluoren-9-ylmethoxycarbonyl (Fmoc) group during synthesis?
- Methodological Answer :
- Use acid-labile tetrahydropyran (THP) ethers to protect hydroxyl groups, as they are stable under basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF) .
- Avoid prolonged exposure to triethylamine (TEA) or elevated temperatures (>40°C), which can hydrolyze the Fmoc carbamate .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with reference data for Fmoc-protected analogs (e.g., δ 7.75–7.25 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <5 ppm mass error, using electrospray ionization (ESI) in positive mode .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the tetrahydropyran-2-yloxy group under acidic vs. basic conditions?
- Methodological Answer :
- Computational Studies : Apply density functional theory (DFT) to model protonation states and predict hydrolysis rates. The THP ether’s cyclic ether structure resists nucleophilic attack in basic media but undergoes acid-catalyzed ring-opening (e.g., with TFA) .
- Experimental Validation : Use H NMR kinetics to track THP ether cleavage in deuterated solvents (e.g., CDCl/TFA-d), correlating with DFT predictions .
Q. How can researchers resolve contradictions in reported reaction yields for Fmoc-protected intermediates?
- Methodological Answer :
- Data Triangulation : Cross-reference synthetic protocols (e.g., solvent polarity, temperature) with QSAR models to identify critical variables. For example, DMF increases carbamate stability compared to dichloromethane (DCM) .
- Batch Analysis : Use design of experiments (DoE) to test interactions between variables (e.g., catalyst loading, reaction time), optimizing for reproducibility .
Q. What advanced analytical techniques are recommended for characterizing degradation products of this compound?
- Methodological Answer :
- LC-Quadrupole-Time-of-Flight (Q-TOF) MS : Achieve high-resolution fragmentation patterns to identify hydrolyzed Fmoc or THP byproducts .
- Dynamic Light Scattering (DLS) : Monitor aggregation states in aqueous buffers, which may indicate instability or incompatibility with biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
